molecular formula C20H16FIN4O2 B8377738 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline

3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline

Cat. No.: B8377738
M. Wt: 490.3 g/mol
InChI Key: LEBRKIOIBZJTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an iodo substituent, and a methoxybenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . The introduction of the iodo substituent can be achieved through electrophilic iodination, while the methoxybenzyl group can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anticancer or antimicrobial properties, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity by binding to pantothenate synthetase from Mycobacterium tuberculosis . The presence of the iodo and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline include other pyrazolo[3,4-b]pyridines and triazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, triazoles are known for their antimicrobial and antifungal activities , while pyrazolo[3,4-b]pyridines have been studied for their anticancer properties . The unique combination of functional groups in this compound distinguishes it from other compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C20H16FIN4O2

Molecular Weight

490.3 g/mol

IUPAC Name

3-fluoro-4-[3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-4-yl]oxyaniline

InChI

InChI=1S/C20H16FIN4O2/c1-27-14-5-2-12(3-6-14)11-26-20-18(19(22)25-26)17(8-9-24-20)28-16-7-4-13(23)10-15(16)21/h2-10H,11,23H2,1H3

InChI Key

LEBRKIOIBZJTQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)OC4=C(C=C(C=C4)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 1-(4-methoxybenzyl)-4-(2-fluoro-4-nitrophenoxy)-3-iodo-1H-pyrazolo[3,4-b]pyridine (10.4 g, 20.0 mmol), stannous chloride-dihydrate (22.6 g, 100.0 mmol), and absolute EtOH (200 mL) was heated to 65° C. for 1.5 hours under N2. After cooling to room temperature, the reaction was concentrated in vacuo, and then diluted with DCM (100 mL) and water (100 mL). Aqueous 2N NaOH was added until the pH of the aqueous phase was in the 11-12 range. The biphasic suspension was filtered through a pad of celite, rinsing with DCM (3×100 mL). The filtered biphase was separated, and the aqueous phase was re-extracted with DCM (3×75 mL). The combined organic phases were dried (Na2SO4), filtered, and concentrated. Yield: 7.90 g, 78%. The product was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ 8.30 (d, J=6 Hz, 1H), 7.35 (d, J=9 Hz, 2H), 7.03 (t, J=9 Hz, 1H), 6.83 (d, J=9 Hz, 2H), 6.53 (m, 2H), 6.24 (m, 1H), 5.61 (s, 2H), 3.81 (s, 2H), 3.76 (s, 3H).
Name
1-(4-methoxybenzyl)-4-(2-fluoro-4-nitrophenoxy)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride-dihydrate
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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